molecular formula C9H6F3N3O2 B2725771 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1779765-25-1

1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2725771
CAS No.: 1779765-25-1
M. Wt: 245.161
InChI Key: LMVMZKHGTGYNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-15-7-5(6(14-15)9(10,11)12)2-4(3-13-7)8(16)17/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVMZKHGTGYNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)O)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with Carbonyl Derivatives

Aminopyrazoles react with α,β-unsaturated carbonyl compounds (e.g., enones or alkynones) under acidic or basic conditions to form the pyridine ring. For example, 5-amino-1-methylpyrazole may undergo cyclization with a trifluoromethyl-containing ketone to yield the core structure. This method benefits from high regioselectivity but requires careful control of substituent positioning.

Multi-Component Reactions (MCRs)

MCRs enable simultaneous formation of multiple bonds. A notable example involves the reaction of hydrazines, β-ketoesters, and nitriles, which assemble the pyrazole and pyridine rings in one pot. The trifluoromethyl group can be introduced via a CF₃-containing nitrile or ketone component.

Functionalization of the Pyrazolo[3,4-b]Pyridine Core

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 3 is often incorporated early in the synthesis due to its electron-withdrawing nature, which influences subsequent reactivity. Strategies include:

  • Electrophilic Trifluoromethylation : Using reagents like trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst.
  • Nucleophilic Substitution : Displacing a halogen (e.g., chlorine) at position 3 with a trifluoromethyl anion (CF₃⁻) generated from TMSCF₃.

Carboxylic Acid Formation at Position 5

The carboxylic acid moiety is introduced via:

  • Oxidation of a Methyl Group : Treating a 5-methylpyrazolo[3,4-b]pyridine derivative with potassium permanganate (KMnO₄) or ruthenium-based oxidants.
  • Hydrolysis of an Ester Precursor : Saponifying a 5-ethyl ester derivative (e.g., ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) with aqueous NaOH or HCl.

Stepwise Synthesis from Patent Literature

A patent (CN102911174A) describes a scalable route to analogous pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esters, adaptable to the target compound:

Diazotization and Cyclization

  • Intermediate Formation : Reacting 5-amino-1-methylpyrazole (V) with sodium nitrite (NaNO₂) in dilute sulfuric acid at −5°C to 0°C to form a diazonium salt.
  • Cyclization : Treating the diazonium salt with methyl acetoacetate to yield the pyrazolo[3,4-b]pyridine ester.
  • Ester Hydrolysis : Heating the ester with aqueous NaOH to produce the carboxylic acid.

This method achieves >90% yield under mild conditions, with simple purification via filtration and recrystallization.

Structural and Analytical Data

Property Value Source
Molecular Weight 245.16 g/mol
SMILES CN1C2=C(C=C(C=N2)C(=O)O)C(=N1)C(F)(F)F
Predicted CCS (Ų) 150.6 ([M+H]⁺)
Thermal Decomposition >120°C (loss of H₂O)

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has shown potential in various therapeutic areas:

  • Anticancer Activity: Research indicates that compounds with similar pyrazolo structures exhibit inhibitory effects on cancer cell proliferation. The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapies .
  • Anti-inflammatory Properties: The compound's structural analogs have demonstrated anti-inflammatory effects in preclinical models. The carboxylic acid group is often associated with the modulation of inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases .
  • CNS Activity: Pyrazolo derivatives are known for their neuropharmacological activities. Studies suggest that this compound may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

Agrochemical Applications

The unique chemical structure of this compound also positions it as a candidate for agrochemical applications:

  • Pesticidal Properties: Compounds with trifluoromethyl groups have been associated with increased biological activity against pests and pathogens. This compound may serve as a lead structure for developing new agrochemicals that target specific agricultural pests .

Material Science

In material science, the compound's properties can be exploited for various applications:

  • Polymer Chemistry: The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. This compound could be utilized in the synthesis of advanced materials with improved performance characteristics .

Summary of Key Findings

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAnticancer agents, anti-inflammatory drugs
AgrochemicalsPesticides and herbicides
Material ScienceAdvanced polymers with enhanced properties

Case Studies

Case Study 1: Anticancer Activity
A study focusing on pyrazolo derivatives revealed that modifications to the core structure could significantly enhance anticancer efficacy against various cell lines. The introduction of trifluoromethyl groups was noted to improve potency and selectivity .

Case Study 2: Neuropharmacological Effects
Research investigating similar compounds highlighted their ability to modulate neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases. The structural similarities to known neuroactive compounds warrant further exploration of this compound in CNS-related applications .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₉H₆F₃N₃O₂
  • Molecular Weight : 245.16 g/mol
  • CAS Number : 1779765-25-1 (primary identifier) .
  • Purity : ≥95% (as reported by suppliers) .
  • Structure : Features a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and a carboxylic acid at position 5 .

Key Characteristics :

  • The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, influencing bioavailability and target binding .
  • The carboxylic acid (-COOH) at position 5 enables hydrogen bonding and salt bridge formation, critical for interactions with enzymes like nicotinamide phosphoribosyltransferase (NAMPT) .
Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Application Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 1-CH₃, 3-CF₃, 5-COOH Carboxylic acid, Trifluoromethyl NAMPT inhibition (amide derivatives)
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-CH₃, 3-Cl-C₆H₄, 4-SCH₃, 5-COOR Ester, Methylthio, Chlorophenyl Synthetic intermediate; uncharacterized bioactivity
1-(3,5-Dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 1-(3,5-diCH₃-C₆H₃), 3-CH₃, 4-CF₃, 5-COOH Carboxylic acid, Trifluoromethyl Undisclosed (structural analog for drug discovery)
4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic acid ester 4-NH₂, 5-COOR Ester, Amine Selective A1 adenosine receptor inhibition
3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 3-Br, 5-COOH Carboxylic acid, Bromine Building block for kinase inhibitors
Key Findings :

Trifluoromethyl vs. Halogen Substituents :

  • The trifluoromethyl group in the target compound confers higher metabolic stability compared to bromine (e.g., 3-bromo analog in ) or chlorophenyl groups (e.g., ). This is due to the strong C-F bonds and resistance to oxidative metabolism .
  • Bromine in 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid increases molecular weight (229.07 g/mol) but reduces lipophilicity (logP ~1.32), limiting membrane permeability compared to the trifluoromethyl analog (logP ~2.1) .

Carboxylic Acid vs. Ester Derivatives :

  • The free carboxylic acid in the target compound is essential for direct enzyme interactions (e.g., NAMPT inhibition via hydrogen bonding ).
  • Ester derivatives (e.g., 5-carboxylate in or 5-carboxylic acid ester in ) are often prodrugs, requiring hydrolysis to the active acid form. However, esters may exhibit reduced in vitro potency compared to the free acid .

Positional Isomerism :

  • Moving the trifluoromethyl group from position 3 (target compound) to 4 (e.g., 4-CF₃ analog in ) alters steric and electronic properties. Position 3-CF₃ optimizes binding to NAMPT by aligning with hydrophobic pockets, as shown in co-crystal structures .

Biological Activity: NAMPT Inhibition: Amides derived from the target compound (e.g., N-(4-phenoxyphenyl)amide) show IC₅₀ values <10 nM, outperforming analogs with phenyl or methylthio groups .

Table 2: Pharmacological Data Comparison
Compound Target/Activity IC₅₀/EC₅₀ Notes Reference
Amide derivative of 1-methyl-3-CF₃-pyrazolo[3,4-b]pyridine-5-carboxylic acid NAMPT <10 nM Potent inhibitor; in vivo efficacy in xenografts
4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic acid ester A1 adenosine receptor ~1 µM Selectivity >100-fold over A2A/A3 receptors
1-Ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate PDE4D 0.271 µM Dual AChE/PDE4D inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how are intermediates characterized?

  • Answer : The compound is synthesized via multi-step reactions involving coupling and cyclization. For example, a coupling reaction between pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives and trifluoromethyl-containing precursors is catalyzed by trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) (e.g., HBTU and triethylamine as coupling agents) . Key intermediates are characterized using:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., trifluoromethyl group at position 3: δ ~110-120 ppm for CF₃ in ¹³C NMR) .
  • IR spectroscopy : Carboxylic acid C=O stretching at ~1700 cm⁻¹ .
  • Melting point : Reported as 203°C for the pure compound .

Q. What are the primary biological targets of this compound in academic research?

  • Answer : The compound is a scaffold for inhibitors targeting enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and kinases . Derivatives show:

  • NAMPT inhibition : Amide derivatives exhibit IC₅₀ values in the nanomolar range (e.g., 5–50 nM) by mimicking nicotinamide binding .
  • Kinase inhibition : Structural analogs (e.g., pyrazolo[3,4-b]pyridines) target discoidin domain receptor 1 (DDR1) for antifibrotic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Stereochemical variations : Substituent orientation (e.g., methyl vs. trifluoromethyl groups) alters binding to NAMPT’s hydrophobic pocket .
  • Assay conditions : Differences in ATP concentration (e.g., 1 mM vs. 100 µM) impact competitive inhibition kinetics .
  • Solution : Use orthogonal assays (e.g., SPR for binding affinity, cellular NAD⁺ depletion assays) to validate target engagement .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Local reactivity descriptors : Fukui indices identify nucleophilic attack sites (e.g., C7 in the pyridine ring) .
  • Thermodynamic stability : Total energy comparisons between tautomers confirm the 1H-pyrazolo configuration as most stable .
  • Solvent effects : Polarizable Continuum Model (PCM) simulations in methanol correlate with experimental UV-Vis spectra .

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Answer : Key optimizations include:

  • Catalyst screening : TFA vs. HCl for cyclization efficiency (TFA gives >90% purity vs. 75% with HCl) .
  • Solvent selection : Anhydrous DCM minimizes side reactions (e.g., ester hydrolysis) compared to THF .
  • Temperature control : Reflux at 80°C for 12 hours improves cyclization completion .

Methodological Recommendations

  • Synthetic Challenges : Use HPLC-MS to monitor reaction progress and detect trifluoromethyl-related byproducts .
  • Bioactivity Validation : Combine crystallography (e.g., NAMPT co-crystal structures) with molecular docking (AutoDock Vina) to rationalize structure-activity relationships (SAR) .
  • Stability Testing : Store the compound at -20°C under argon to prevent decarboxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.